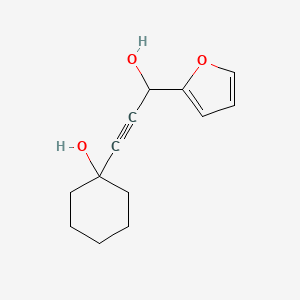

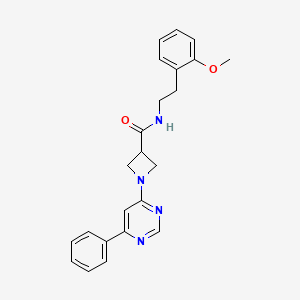

![molecular formula C13H16N2O2S3 B2802361 4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 793716-06-0](/img/structure/B2802361.png)

4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one” is a complex organic molecule . It is also known by other names such as 2-Mercapto-3-(3-methoxypropyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one and Benzothieno[2,3-d]pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-(3-methoxypropyl)-2-thioxo- .

Synthesis Analysis

The synthesis of similar tricyclic compounds has been reported in the literature . An efficient, environmentally benign, transition-metal-free, tandem C–N, C–O bond formation reaction is developed for the synthesis of tricyclic compounds from easily available starting materials, including renewable levulinic acid, a keto acid . The reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature gave good to excellent yields .科学的研究の応用

Chemical Synthesis and Reactions

- Asymmetrically substituted 5-sulfonyl-1, 3-dithiafulvenes, related to the chemical structure of interest, demonstrate various chemical behaviors, such as the ability to be replaced by hydrogen or secondary amines, and the conversion into mixtures of cis-trans-isomers when dissolved in strong acids. These reactions highlight the chemical flexibility and potential applications in synthetic chemistry (Bader, 1968).

Synthesis of Bioisosteric Compounds

- Research on hydroxy-4-methoxytricyclo compounds, which share a similar structure, involves complex synthesis processes like Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization. This indicates the potential for developing bioisosteric analogues of existing bioactive compounds (Shishov et al., 2014).

Application in Acetylcholinesterase Inhibition

- A convergent synthesis approach to compounds with a similar structure has been used to produce analogues of huperzine A, a potent acetylcholinesterase inhibitor. This showcases the therapeutic potential of these compounds in treating diseases like Alzheimer's (Kelly et al., 2000).

Formation of Heterocyclic Compounds

- Studies involving benzylsulfanyl-substituted compounds, which are structurally related, demonstrate the formation of various heterocyclic compounds through unexpected rearrangements. This suggests utility in the synthesis of novel organic compounds with potential pharmacological applications (Nedolya et al., 2013).

Synthesis of Novel Macrocylic Compounds

- Research involving tridentate, pyridine derivatives containing sulphur, which share structural elements with the compound , has led to the synthesis of novel macrocyclic compounds. These findings have implications for the development of new materials and catalytic agents (Escriche et al., 1989).

Photophysical and Analytical Studies

- The synthesis and characterization of macrocyclic azo-azomethine dyes, which bear resemblance to the compound in focus, have been explored for their solvatochromism and biological properties. This research could have implications in the field of dye chemistry and bioactive compounds (Ghasemian et al., 2015).

特性

IUPAC Name |

4-(3-methoxypropyl)-5-sulfanylidene-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S3/c1-17-6-3-5-15-11(16)9-8-4-2-7-19-12(8)20-10(9)14-13(15)18/h2-7H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSMBNVOEVCLIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=C(NC1=S)SC3=C2CCCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-amino-1-[(3-bromophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2802283.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(4-methylphenyl)methyl]propanediamide](/img/structure/B2802286.png)

![5-Cyclopropyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2802289.png)

![N-[[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B2802290.png)

![Cis-6-Oxo-Octahydro-Pyrrolo[3,4-C]Pyridine-2-Carboxylicacidtert-Butylester](/img/structure/B2802292.png)

![Methyl 2-amino-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2802295.png)

![2-{2-[(2-furylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B2802301.png)